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Compound of Interest

Compound Name: M435-1279

Cat. No.: B10830081 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of M435-1279, a novel small molecule

inhibitor, and its role in the stabilization of the scaffolding protein Receptor for Activated C

Kinase 1 (RACK1). This document details the mechanism of action, presents key quantitative

data, outlines detailed experimental protocols, and provides visual representations of the

associated signaling pathways and experimental workflows.

Core Concept: M435-1279 Mediated RACK1
Stabilization
M435-1279 is an inhibitor of the ubiquitin-conjugating enzyme E2 T (UBE2T).[1][2] Its primary

mechanism of action involves preventing the UBE2T-mediated ubiquitination and subsequent

proteasomal degradation of RACK1.[1][3][4] This inhibition leads to an accumulation and

stabilization of RACK1, which in turn suppresses the hyperactivation of the Wnt/β-catenin

signaling pathway, a critical cascade implicated in the progression of various cancers, including

gastric cancer.

Quantitative Data Summary
The following tables summarize the key quantitative data associated with the activity of M435-
1279.

Table 1: In Vitro Efficacy of M435-1279 in Gastric Cancer Cell Lines
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Cell Line Description IC50 (μM) Citation

HGC27 Human gastric cancer 11.88

MKN45 Human gastric cancer 6.93

AGS Human gastric cancer 7.76

GES-1
Human normal gastric

epithelial
16.8

Table 2: Binding Affinity of M435-1279

Binding Partner Technique
Dissociation
Constant (Kd)

Citation

UBE2T

Microscale

Thermophoresis

(MST)

50.5 μM

Table 3: In Vivo Efficacy of M435-1279

Animal Model Dosing Regimen Outcome Citation

BALB/c nude mice

with MKN45

xenografts

5 mg/kg/day,

intratumor injection for

18 days

Slowed tumor growth,

increased RACK1

expression,

decreased Ki-67 and

β-catenin expression

Signaling Pathway
The following diagram illustrates the Wnt/β-catenin signaling pathway and the point of

intervention by M435-1279.
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Wnt/β-catenin Signaling Pathway and M435-1279 Intervention
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Caption: M435-1279 inhibits UBE2T, stabilizing RACK1 and the β-catenin destruction complex.
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Detailed Experimental Protocols
The following are detailed protocols for key experiments cited in the study of M435-1279.

These protocols are synthesized from publicly available information and standard laboratory

procedures.

Cell Viability (MTT) Assay
This protocol is for determining the IC50 of M435-1279 in gastric cancer cell lines.

Materials:

Gastric cancer cell lines (e.g., HGC27, AGS, MKN45) and a normal gastric epithelial cell line

(GES-1).

Complete growth medium (e.g., RPMI-1640 with 10% FBS).

M435-1279 stock solution (in DMSO).

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS).

DMSO.

96-well plates.

Multichannel pipette.

Plate reader.

Procedure:

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete

growth medium.

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

Prepare serial dilutions of M435-1279 in complete growth medium from a concentrated

stock. The final concentrations should range from 0 to 31 µM (e.g., 0, 2, 4, 8, 16, 31 µM).
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Remove the medium from the wells and add 100 µL of the M435-1279 dilutions to the

respective wells. Include a vehicle control (DMSO) at the same concentration as the highest

M435-1279 concentration.

Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 atmosphere.

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to

dissolve the formazan crystals.

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

Measure the absorbance at 570 nm using a plate reader.

Calculate the percentage of cell viability for each concentration relative to the vehicle control

and determine the IC50 value using appropriate software.

RACK1 Ubiquitination Assay (Immunoprecipitation)
This protocol is to assess the effect of M435-1279 on the ubiquitination of RACK1.

Materials:

Gastric cancer cells (e.g., HGC27).

M435-1279.

Proteasome inhibitor (e.g., MG132).

Lysis buffer (e.g., RIPA buffer) with protease and deubiquitinase inhibitors.

Anti-RACK1 antibody for immunoprecipitation.

Anti-ubiquitin antibody for Western blotting.

Protein A/G agarose beads.

SDS-PAGE gels and Western blotting apparatus.
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Procedure:

Culture HGC27 cells to 70-80% confluency.

Treat the cells with M435-1279 (e.g., 11.88 µM) for 48 hours. In the last 4-6 hours of

incubation, add a proteasome inhibitor (e.g., 20 µM MG132) to allow for the accumulation of

ubiquitinated proteins.

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

Pre-clear the lysates by incubating with protein A/G agarose beads for 1 hour at 4°C.

Incubate the pre-cleared lysates with an anti-RACK1 antibody overnight at 4°C with gentle

rotation.

Add fresh protein A/G agarose beads and incubate for another 2-4 hours at 4°C.

Wash the beads three to five times with lysis buffer.

Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Probe the membrane with an anti-ubiquitin antibody to detect ubiquitinated RACK1.

The membrane can be stripped and re-probed with an anti-RACK1 antibody to confirm equal

loading of immunoprecipitated RACK1.

RACK1 Stability Assay (Cycloheximide Chase)
This protocol is to determine the effect of M435-1279 on the stability of the RACK1 protein.

Materials:

Gastric cancer cells.

M435-1279.
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Cycloheximide (CHX) stock solution.

Lysis buffer.

Anti-RACK1 antibody for Western blotting.

Anti-β-actin or other loading control antibody.

Procedure:

Culture cells and treat with M435-1279 or vehicle control for 24-48 hours.

Add cycloheximide (a protein synthesis inhibitor, e.g., 50-100 µg/mL) to the culture medium.

Collect cell lysates at various time points after CHX addition (e.g., 0, 2, 4, 6, 8 hours).

Prepare protein lysates and determine protein concentration.

Perform Western blotting with an anti-RACK1 antibody to detect the levels of RACK1 at each

time point.

Probe the same blot with a loading control antibody (e.g., β-actin) to ensure equal protein

loading.

Quantify the band intensities and plot the RACK1 protein level as a percentage of the level at

time 0. This will allow for the determination of the RACK1 half-life in the presence and

absence of M435-1279.

Experimental Workflow Diagram
The following diagram illustrates a general workflow for assessing the impact of M435-1279 on

RACK1 stabilization and its downstream effects.
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Caption: Workflow for evaluating M435-1279's effect on RACK1 stabilization and function.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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